2-Amino-6-(4-pyridinyl)-4-pyrimidinol

Beschreibung

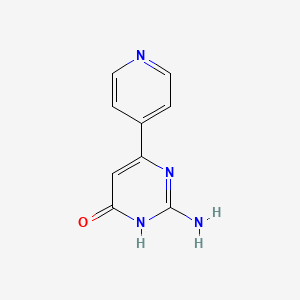

2-Amino-6-(4-pyridinyl)-4-pyrimidinol is a heterocyclic compound featuring a pyrimidine core substituted with an amino group at position 2, a hydroxyl group at position 4, and a 4-pyridinyl moiety at position 4. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

2-amino-4-pyridin-4-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c10-9-12-7(5-8(14)13-9)6-1-3-11-4-2-6/h1-5H,(H3,10,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKLRUQDALYCPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=O)NC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80430760 | |

| Record name | 2-Amino-6-(4-pyridinyl)-4-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54950-12-8 | |

| Record name | 2-Amino-6-(4-pyridinyl)-4-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-Amino-6-(4-pyridinyl)-4-pyrimidinol, emphasizing substituent variations, molecular properties, and biological activities:

Structural and Electronic Differences

- Substituent Effects: Electron-Withdrawing Groups (e.g., CF₃, F): Enhance hydrogen-bond acceptor capacity and metabolic stability. Electron-Donating Groups (e.g., methyl, methoxy): Increase solubility but may reduce target affinity. 2-Amino-6-methyl-4-pyrimidinol shows lower cytotoxicity compared to abacavir, a related purine analog . Bulkier Groups (e.g., phenylsulfonylmethyl): Introduce steric hindrance, which can either block off-target interactions or reduce bioavailability .

Pharmacological and Biochemical Profiles

- Antiviral Activity: While this compound itself lacks reported antiviral data, its methyl-substituted analog (2-Amino-6-methyl-4-pyrimidinol) demonstrates in vitro efficacy against Feline Immunodeficiency Virus (FIV), though with higher cytotoxicity than didanosine .

- Enzyme Inhibition: Docking studies highlight 2-Amino-6-(fluoromethyl)-4-pyrimidinol as a potent UBE2C inhibitor (docking score: -5.95582), outperforming analogs like 6-(fluoromethyl)-2-methyl-4-pyrimidinol (-5.94646) .

- Anti-Inflammatory Potential: Indole-pyrimidine hybrids (e.g., 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol) show >85% inflammation inhibition, suggesting that 4-pyridinyl substitution could similarly modulate cyclooxygenase or cytokine pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.